7-Ethynyl-1H-indazole
Overview
Description
7-Ethynyl-1H-indazole is a heterocyclic compound that has attracted significant attention in the scientific community due to its potent biological activities. The compound is a versatile scaffold that has been used for the development of various therapeutic agents, including anticancer, anti-inflammatory, and analgesic drugs.
Scientific Research Applications
Medicinal Applications
Indazole-containing heterocyclic compounds have a wide variety of medicinal applications . They are used as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . Several recently marketed drugs contain the indazole structural motif .
Antitumor Activity
A series of indazole derivatives were designed and synthesized by molecular hybridization strategy . These compounds were evaluated for their inhibitory activities against human cancer cell lines of lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and hepatoma (Hep-G2) by methyl thiazolyl tetrazolium (MTT) colorimetric assay . Among these, compound 6o exhibited a promising inhibitory effect against the K562 cell line with the IC 50 (50% inhibition concentration) value of 5.15 µM, and this compound showed great selectivity for normal cell (HEK-293, IC 50 = 33.2 µM) . Moreover, compound 6o was confirmed to affect apoptosis and cell cycle possibly by inhibiting Bcl2 family members and the p53/MDM2 pathway in a concentration-dependent manner .
Synthesis of Indazoles
The work summarizes the latest strategies for the synthesis of 1H- and 2H-indazoles published during the last five years . The strategies include transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .
Anti-Inflammatory and Anti-Arrhythmic Activity
Indazole derivatives have been found to possess anti-inflammatory and anti-arrhythmic activities . These compounds can help reduce inflammation and regulate heart rhythm, making them potentially useful in the treatment of conditions such as arthritis and arrhythmia .
Antifungal and Antibacterial Activity
Indazole derivatives also exhibit antifungal and antibacterial properties . They can inhibit the growth of certain types of fungi and bacteria, which makes them potential candidates for the development of new antimicrobial drugs .
Inhibitors of Protein Kinase and HIV-Protease
Indazole derivatives can act as inhibitors of protein kinase and HIV-protease . Protein kinases are enzymes that modify other proteins by chemically adding phosphate groups to them, and they play key roles in various cellular processes. HIV-protease is an enzyme that HIV needs to replicate itself. By inhibiting these enzymes, indazole derivatives could potentially be used in the treatment of various diseases, including cancer and HIV .
Inhibitors of Phosphoinositide 3-Kinase δ
Indazoles can be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory diseases . Phosphoinositide 3-kinases (PI3Ks) are a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which makes them potential targets for therapeutic intervention .
Inhibitors of Monoamine Oxidase
Indazole derivatives have been found to inhibit monoamine oxidase . Monoamine oxidases (MAOs) are enzymes that catalyze the oxidation of monoamines, neurotransmitters, and drugs. Inhibition of MAOs can be used in the treatment of various psychiatric and neurological disorders .
Inhibitors of N-Myristoyltransferase
Indazole derivatives can act as inhibitors of N-myristoyltransferase . N-myristoyltransferase (NMT) is an enzyme that catalyzes the transfer of a myristoyl group to the N-terminal glycine of a subset of proteins, a modification involved in membrane targeting and function of these proteins .
Biological Probes
Indazole derivatives have also found use as biological probes . These compounds can be used to study biological processes, identify new drug targets, and investigate the mechanism of action of drugs .
properties
IUPAC Name |
7-ethynyl-1H-indazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2/c1-2-7-4-3-5-8-6-10-11-9(7)8/h1,3-6H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZRGQMHAEDLRBS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=CC2=C1NN=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Ethynyl-1H-indazole |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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